molecular formula C24H25N3O3 B11584362 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

1-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B11584362
M. Wt: 403.5 g/mol
InChI Key: QSARQDDLCZSVDS-UHFFFAOYSA-N
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Description

1-(3-BENZYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BENZYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL typically involves multiple steps, including the formation of the benzodiazole ring and subsequent functionalization. Common reagents used in these reactions include benzyl halides, imines, and phenoxy compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-BENZYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of imine groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzodiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-BENZYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-BENZYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-HYDROXYPHENOXY)PROPAN-2-OL
  • 1-(3-BENZYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-CHLOROPHENOXY)PROPAN-2-OL

Uniqueness

1-(3-BENZYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-(2-METHOXYPHENOXY)PROPAN-2-OL is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C24H25N3O3/c1-29-22-13-7-8-14-23(22)30-17-19(28)16-27-21-12-6-5-11-20(21)26(24(27)25)15-18-9-3-2-4-10-18/h2-14,19,25,28H,15-17H2,1H3

InChI Key

QSARQDDLCZSVDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O

Origin of Product

United States

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